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molecular formula C13H18O4 B8695169 Tert-butyl 2,3-dimethoxybenzoate

Tert-butyl 2,3-dimethoxybenzoate

Cat. No. B8695169
M. Wt: 238.28 g/mol
InChI Key: LINDKNWJHLXXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187411B2

Procedure details

Add thionyl chloride (67.6 mL, 928 mmol) dropwise to a solution of 2,3-dimethoxybenzoic acid (132 g, 714 mmol) and DMF (1.32 mL) in toluene (528 mL) maintained at 40° C. Stir the solution for 1 h at 40° C. after the addition is complete. Concentrate the mixture in vacuo and dissolve the residue in dichloromethane (528 mL). Warm the mixture to reflux and add tert-butyl alcohol (203.4 mL). Add pyridine (86.6 mL) dropwise over 5 min followed by addition of N,N-dimethylpyridin-4-amine (4.36 g, 35.7 mmol) and stir the mixture 1 h while cooling to ambient temperature. Dilute the mixture with water (200 mL) and acidify the mixture (pH=2) with 2 N hydrochloric acid. Separate the phases and wash the organic phase with 0.5 N hydrochloric acid (2×30 mL). Wash the organic phase with 15% potassium carbonate, water, and brine. Concentrate the organic phase in vacuo to yield the title compound (141.2 g, 83%) as a white solid. ES/MS m/z 165 [M-(C4H9O)]+.
Quantity
67.6 mL
Type
reactant
Reaction Step One
Quantity
132 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
528 mL
Type
solvent
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
4.36 g
Type
catalyst
Reaction Step Five
Quantity
86.6 mL
Type
solvent
Reaction Step Five
Yield
83%

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].CN(C=O)C.Cl>C1(C)C=CC=CC=1.CN(C)C1C=CN=CC=1.O.N1C=CC=CC=1>[CH3:5][O:6][C:7]1[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:8]=1[C:9]([O:11][C:8]([CH3:12])([CH3:9])[CH3:7])=[O:10]

Inputs

Step One
Name
Quantity
67.6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
132 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=CC=C1OC
Name
Quantity
1.32 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
528 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
4.36 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
86.6 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stir the solution for 1 h at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in dichloromethane (528 mL)
TEMPERATURE
Type
TEMPERATURE
Details
Warm the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
add tert-butyl alcohol (203.4 mL)
STIRRING
Type
STIRRING
Details
stir the mixture 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
Separate the phases
WASH
Type
WASH
Details
wash the organic phase with 0.5 N hydrochloric acid (2×30 mL)
WASH
Type
WASH
Details
Wash the organic phase with 15% potassium carbonate, water, and brine
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the organic phase in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=O)OC(C)(C)C)C=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 141.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 166%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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